N-benzyl-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide
Description
N-benzyl-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide is a thienopyrimidine-based compound characterized by a fused thiophene-pyrimidine core substituted with nitrobenzyl and benzylamide groups. The thienopyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity .
Properties
Molecular Formula |
C24H22N4O5S |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-benzyl-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide |
InChI |
InChI=1S/C24H22N4O5S/c29-21(25-15-17-5-2-1-3-6-17)7-4-13-26-23(30)22-20(12-14-34-22)27(24(26)31)16-18-8-10-19(11-9-18)28(32)33/h1-3,5-6,8-12,14H,4,7,13,15-16H2,(H,25,29) |
InChI Key |
QGEXPPCGDJGEFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide typically involves multistep organic synthesis. Key steps may include:
Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources.
Introduction of the Nitro Group: Nitration reactions using reagents like nitric acid or nitrating mixtures.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution Reactions: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-benzyl-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzyl groups may facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be drawn from related chemical classes:
Structural Analogues in Thienopyrimidine Derivatives
Thienopyrimidines are structurally similar to benzoxazinones and pyrimidine derivatives. For example, 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (e.g., compound 7a-c) share a pyrimidine core but differ in substituents and fused ring systems (benzo[b][1,4]oxazin vs. thieno[3,2-d]pyrimidin). These compounds were synthesized using caesium carbonate and DMF, yielding 72-85% efficiency .
Stereochemical and Functional Group Variations
The Pharmacopeial Forum lists structurally complex amides (e.g., compounds m, n, o) with tetrahydropyrimidinyl and phenoxyacetamido groups . These compounds emphasize stereochemical diversity (e.g., 2S,4S,5S vs. 2R,4R,5S configurations), which is absent in the target compound’s planar thienopyrimidine core.
Data Tables
Research Findings and Limitations
- Gaps in Evidence: No direct studies on the target compound’s synthesis, bioactivity, or physicochemical properties are available in the provided sources.
- Inference from Analogues: Thienopyrimidines generally exhibit kinase inhibitory activity, but the nitrobenzyl group’s role in the target compound remains speculative without experimental validation.
Biological Activity
N-benzyl-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antiviral properties. This article synthesizes available research findings on its biological activity, including structure-activity relationships (SAR), efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound consists of a thienopyrimidine core substituted with a benzyl and a nitrobenzyl group. Its molecular formula is , which indicates the presence of multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
Research has shown that compounds similar to this compound exhibit various biological activities:
-
Antiviral Activity :
- Compounds with similar structures have been tested for their ability to inhibit viral replication. For instance, derivatives containing the 4-nitrobenzyl moiety have demonstrated significant antiviral effects in cell-based assays, particularly against RNA viruses. The best-performing analogs showed low cytotoxicity at effective concentrations (EC50 values often below 10 µM) .
-
Anti-inflammatory Effects :
- The compound's thienopyrimidine structure is associated with anti-inflammatory properties. In studies involving acute and subacute models of inflammation (e.g., formalin-induced paw edema), certain thienopyrimidine derivatives exhibited remarkable anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
- Analgesic Properties :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure:
- Substituent Variations :
- The presence of electron-withdrawing groups like nitro at the benzyl position enhances potency by improving binding affinity to target enzymes or receptors involved in inflammatory pathways.
- Alterations in the length and branching of alkyl chains also affect the pharmacokinetic properties and overall efficacy .
Efficacy in Biological Assays
A summary of key findings from various studies on related compounds is presented in the table below:
Case Studies
In experimental models using animal subjects, certain derivatives of thienopyrimidines have been tested for both acute toxicity and therapeutic efficacy. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
